molecular formula C19H27NO3 B5665788 4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid

4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid

Cat. No. B5665788
M. Wt: 317.4 g/mol
InChI Key: ATAPINMWSGGUOX-CMDGGOBGSA-N
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Description

The compound "4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid" belongs to a class of chemicals that show significant biological and chemical properties, making them subjects of extensive synthetic and analytical studies. The chemical is structurally related to aminobenzoic acids, known for their varied applications in medicinal chemistry due to their inhibitory and reactive properties toward specific enzymes.

Synthesis Analysis

The synthesis of compounds similar to 4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid involves complex organic reactions, including Mannich reactions, aldol condensation, and substitutions. For instance, 4-Amino-2-(substituted methyl)-2-butenoic acids were synthesized from Cbz-protected tert-butyl 4-aminobutanoate through successive substitutions and eliminations, demonstrating the intricate steps involved in creating such molecules (Silverman et al., 1986).

Molecular Structure Analysis

Molecular structure analysis of these compounds often involves spectroscopic techniques, such as NMR, FTIR, and X-ray crystallography. These techniques help in understanding the compound's conformation, bonding, and overall structure. For instance, studies on similar compounds have revealed complex structures with significant steric hindrance due to the presence of tert-butyl groups and the specific configuration of double bonds (Y. Chern et al., 2009).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their rich chemical properties. They have been found to act as substrates and inhibitors for enzymatic activities, such as gamma-aminobutyric acid aminotransferase (GABA-T), showing competitive reversible inhibition. The presence of functional groups, such as the amino and oxo groups, facilitates these interactions and reactions, demonstrating the compound's versatility (R. Silverman, S. Durkee, B. Invergo, 1986).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, are essential for understanding the behavior of these compounds under different conditions. For example, derivatives of similar compounds exhibit varied solubility in organic solvents, influenced by the steric effects of tert-butyl groups and the polar nature of the functional groups involved (V. O. Koz’minykh et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards oxidizing agents, and electrophilic/nucleophilic characteristics, are crucial for the compound's applications and interactions. The presence of the amino and oxo functional groups significantly contributes to its chemical behavior, impacting its reactivity and interactions with other molecules. Studies on similar compounds have explored their antioxidative properties and mechanisms of action, providing insight into their potential utility and reactivity patterns (Douglas R. Kindra, W. Evans, 2014).

properties

IUPAC Name

(E)-4-(2,4-ditert-butyl-6-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12-10-13(18(2,3)4)11-14(19(5,6)7)17(12)20-15(21)8-9-16(22)23/h8-11H,1-7H3,(H,20,21)(H,22,23)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAPINMWSGGUOX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C=CC(=O)O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)/C=C/C(=O)O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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